molecular formula C13H25NO B13261716 2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol

2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol

Cat. No.: B13261716
M. Wt: 211.34 g/mol
InChI Key: UDIWHNDBKLQGCV-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol typically involves the reaction of 4-methylcyclohexylamine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylcyclohexyl)amino]cyclohexan-1-ol
  • 4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol
  • 2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted applications where specific reactivity and interactions are required .

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

2-[(4-methylcyclohexyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C13H25NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h10-15H,2-9H2,1H3

InChI Key

UDIWHNDBKLQGCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2CCCCC2O

Origin of Product

United States

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